molecular formula C6H15NO B1323447 2-(Tert-butoxy)ethan-1-amine CAS No. 88615-68-3

2-(Tert-butoxy)ethan-1-amine

Cat. No.: B1323447
CAS No.: 88615-68-3
M. Wt: 117.19 g/mol
InChI Key: BLMLZYILSIZQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxy)ethan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in tert-Butoxycarbonylation Reactions

2-(Tert-butoxy)ethan-1-amine and related compounds, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), are significant in tert-butoxycarbonylation reactions. These reactions are essential for the chemoselective protection of amine hydrochlorides and phenols without a base, proceeding in high yields under mild conditions. This process is crucial in the synthesis of various organic compounds, particularly in pharmaceutical research and development (Ouchi et al., 2002); (Saito et al., 2006).

2. In Metalation and Carbon-Carbon Coupling Reactions

Compounds like (tert-butyldimethylsilyl)(2-pyridylmethyl)amine, derived from 2-(aminomethyl)pyridine, are used in metalation with dimethylzinc, leading to zinc-mediated carbon-carbon coupling reactions. This process has potential applications in material science and coordination chemistry due to its ability to form complex molecules with interesting structural and functional properties [(Westerhausen et al., 2001)](https://consensus.app/papers/metalation-westerhausen/7f11e35c504e52a080bc08c1ad4a04fb/?utm_source=chatgpt).

3. Catalyst-free N-tert-butyloxycarbonylation

An innovative approach in the field of organic synthesis involves catalyst-free N-tert-butyloxycarbonylation of amines in water. This method is significant for producing N-t-Boc derivatives chemoselectively without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This method is valuable for the synthesis of optically pure amines and amino alcohols, highlighting its relevance in the synthesis of complex organic compounds (Chankeshwara & Chakraborti, 2006).

4. Reactivity in Amine Modification Processes

This compound and its derivatives play a role in modifying amines, as demonstrated in studies involving tert-butoxy-aluminium hydride reagents. These reagents exhibit reactivity and catalytic activities crucial for dehydrocoupling reactions and the formation of ring compounds, which are relevant in the synthesis of polymers and materials science (Less et al., 2014).

5. Application in Epoxidation Processes

The epoxidation of allylic alcohols can be significantly improved by adding small amounts of amines, including those derived from this compound. This method enhances epoxide selectivities and suppresses acid-catalyzed side reactions, demonstrating the compound's utility in organic synthesis and industrial chemistry (Dusi et al., 1999).

Safety and Hazards

“2-(Tert-butoxy)ethan-1-amine” is classified as a dangerous substance. It has hazard statements H226, H302, H312, H314, and H332, indicating that it is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Precautionary measures should be taken when handling this substance .

Mechanism of Action

Target of Action

This compound is a type of organic compound and is part of the comprehensive catalog of life science products

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Tert-butoxy)ethan-1-amine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMLZYILSIZQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620017
Record name 2-tert-Butoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88615-68-3
Record name 2-tert-Butoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butoxy)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxy)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxy)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(Tert-butoxy)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(Tert-butoxy)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(Tert-butoxy)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(Tert-butoxy)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.